molecular formula C42H53NO11 B610658 SAFit1

SAFit1

Cat. No.: B610658
M. Wt: 747.9 g/mol
InChI Key: OEQZPFWOEOOISR-AKTKKGGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of SAFit1 involves several steps, including the formation of a pipecolic ester moiety. The synthetic route typically includes the following steps :

    Formation of the pipecolic ester: This involves the reaction of pipecolic acid with an appropriate alcohol under esterification conditions.

    Introduction of the pyrazole ring: The pyrazole ring is introduced through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Final assembly: The final compound is assembled by coupling the pipecolic ester with the pyrazole derivative under suitable conditions.

Chemical Reactions Analysis

SAFit1 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

2-[3-[(1R)-1-[(2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carbonyl]oxy-3-(3,4-dimethoxyphenyl)propyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H53NO11/c1-48-34-20-18-27(22-35(34)49-2)17-19-33(29-14-11-15-31(23-29)53-26-38(44)45)54-42(47)32-16-9-10-21-43(32)41(46)39(28-12-7-6-8-13-28)30-24-36(50-3)40(52-5)37(25-30)51-4/h11,14-15,18,20,22-25,28,32-33,39H,6-10,12-13,16-17,19,21,26H2,1-5H3,(H,44,45)/t32-,33+,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQZPFWOEOOISR-AKTKKGGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCC(=O)O)OC(=O)C3CCCCN3C(=O)C(C4CCCCC4)C5=CC(=C(C(=C5)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CC[C@H](C2=CC(=CC=C2)OCC(=O)O)OC(=O)[C@@H]3CCCCN3C(=O)[C@@H](C4CCCCC4)C5=CC(=C(C(=C5)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H53NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes SAFit1 a promising compound for further research in glioblastoma treatment?

A: this compound exhibits selective inhibition of FK506 Binding Protein 51 (FKBP51) [, ]. Research suggests that FKBP51 plays a role in glioblastoma resistance to treatment and influences Programmed death-ligand 1 (PD-L1) expression []. High PD-L1 levels are associated with a poor prognosis in glioblastoma patients. This compound's ability to potentially modulate these factors makes it an interesting candidate for further investigation in this area.

Q2: What are the future research directions for this compound in the context of glioblastoma and other potential applications?

A: Further research is crucial to fully understand this compound's mechanism of action in regulating PD-L1 expression and influencing glioblastoma resistance []. Exploring its interaction with other signaling pathways downstream of FKBP51/PD-L1 is vital. Additionally, investigating its efficacy in vivo using animal models and comparing its effects to other potential therapeutic strategies will provide valuable insights. Given FKBP51's implication in various psychiatric disorders, obesity, and chronic pain [], exploring this compound's potential in these areas could also be beneficial.

  1. Russo, M., et al. (2016). Study of PD-L1 regulation and expression in glioblastoma and its role in cancer resistance. Cancer Research, 76(14 Supplement), Abstract nr 2216.
  2. Gaali, S. (2018). Elucidation of the molecular and cellular mechanisms of FKBP51-selective inhibitors.

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